Sodium pentafluoropropionate
Overview
Description
Sodium pentafluoropropionate is not directly mentioned in the provided papers. However, the papers do discuss various sodium compounds with pentafluorinated organic groups, which can provide insight into the chemical behavior and properties that this compound might exhibit. For instance, sodium pentafluorophenylborate features a pentafluorophenyl ring with a boron-containing group, indicating the stability of pentafluorinated aromatic rings in sodium salts .
Synthesis Analysis
The synthesis of related pentafluorinated compounds involves the use of sodium salts, such as sodium pentafluorophenate, which reacts with other reagents to form complex fluorinated structures. For example, sodium pentafluorophenate was used to prepare pentafluorophenyl propynoate, which upon further reaction yielded a series of fluorinated heterocyclic compounds . This suggests that similar synthetic strategies could be employed for the synthesis of this compound, although the specific methods and reagents would differ.
Molecular Structure Analysis
The molecular structure of this compound is not directly analyzed in the provided papers. However, the structure of sodium pentafluorobenzoate monohydrate has been described, featuring strong sodium-fluorine interactions within a two-dimensional carboxylate polymer . This indicates that this compound may also exhibit significant sodium-fluorine interactions, potentially leading to interesting structural motifs.
Chemical Reactions Analysis
The chemical reactivity of pentafluorinated compounds with sodium is highlighted in several papers. For instance, sodium pentafluorostannite was found to have anticariogenic properties, which implies that it undergoes reactions in biological environments . Additionally, pentafluorophenol was used as a proton source in sodium borohydride reductions, indicating that pentafluorinated compounds can participate in reduction reactions . These findings suggest that this compound could also engage in various chemical reactions, particularly those involving electron-rich or electron-deficient species.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. Sodium pentafluorostannite, for example, has been studied for its physical and chemical properties, including its effectiveness in reducing dental caries . The toxicity of this compound has also been investigated, providing data on its biological effects . These studies suggest that this compound may have unique physical properties due to the presence of fluorine atoms and could exhibit biological activity that warrants further investigation.
properties
IUPAC Name |
sodium;2,2,3,3,3-pentafluoropropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF5O2.Na/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWLIHXXYXFUFV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F5NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
422-64-0 (Parent) | |
Record name | Perfluoropropanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40880141 | |
Record name | Sodium perfluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40880141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
378-77-8 | |
Record name | Perfluoropropanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2,2,3,3,3-pentafluoro-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium perfluoropropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40880141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium pentafluoropropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.210 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Sodium pentafluoropropionate in the synthesis of new herbicidal sulfonylureas?
A: this compound acts as a fluorinating agent in the synthesis of new o-fluoroalkyl-benzenesulfonamide precursors, which are essential building blocks for herbicidal sulfonylureas. [] The research paper describes how a bromobenzene derivative undergoes a substitution reaction with this compound, effectively replacing the bromine atom with a pentafluoroethyl group. This fluorinated building block can then be further reacted to obtain the final sulfonylurea herbicide.
Q2: Are there alternative methods for introducing fluorine into the benzenesulfonamide precursors besides using this compound?
A: Yes, the research paper mentions an alternative method for fluorine introduction. [] Instead of using this compound, o-chlorobenzaldehyde can be directly fluorinated using sulfur tetrafluoride. This method provides another route to obtain fluorinated benzenesulfonamide precursors, highlighting the versatility in synthetic strategies for these important herbicide intermediates.
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